molecular formula C24H20N2O7 B5484214 ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate

ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate

Cat. No.: B5484214
M. Wt: 448.4 g/mol
InChI Key: DCJBHPYHCVREJA-LDADJPATSA-N
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Description

The compound “ethyl 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate” is a complex organic molecule. It contains several functional groups, including a benzodioxole group, a furoylamino group, an acryloyl group, and a benzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxole group would likely contribute to the aromaticity of the molecule, while the furoylamino and acryloyl groups could potentially participate in hydrogen bonding .


Physical and Chemical Properties Analysis

Based on its structure, we can predict that this compound might have certain properties. For example, the presence of the ethyl benzoate group suggests that it might be somewhat soluble in organic solvents. The exact physical and chemical properties would depend on factors such as the compound’s specific structure and stereochemistry .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, if it has biological activity, it could be studied as a potential therapeutic agent. Additionally, research could be conducted to optimize its synthesis and improve its yield .

Properties

IUPAC Name

ethyl 4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7/c1-2-30-24(29)16-6-8-17(9-7-16)25-22(27)18(26-23(28)20-4-3-11-31-20)12-15-5-10-19-21(13-15)33-14-32-19/h3-13H,2,14H2,1H3,(H,25,27)(H,26,28)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJBHPYHCVREJA-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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